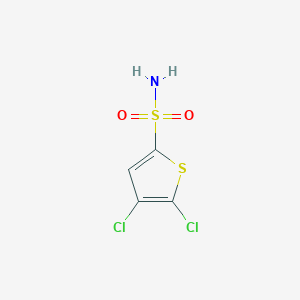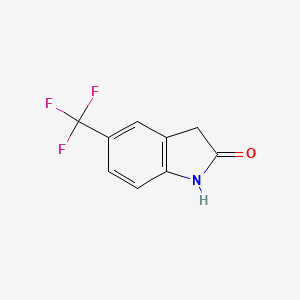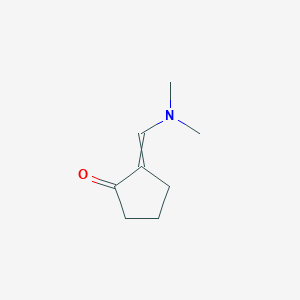
2,8-Dimethylquinoline-3-carboxylic acid
Descripción general
Descripción
2,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the carboxylic acid group at the third position and methyl groups at the second and eighth positions could potentially influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions with various reagents and catalysts. For instance, substituted quinolinecarboxylic acids can be prepared through PPA-catalyzed thermal lactamization of dihydroquinoline precursors, as described in the synthesis of substituted hexahydro thiazepinoquinolinecarboxylic acids . Similarly, 2-substituted tetrahydroquinoline carboxylic acids can be synthesized by reacting acyl- or aroylpyruvic acids with amino cyclohexenones . These methods demonstrate the versatility of quinoline synthesis, allowing for the introduction of various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The addition of substituents can significantly alter the electronic distribution and steric hindrance within the molecule, which can be elucidated through techniques such as X-ray crystallography. For example, the molecular structure of methyl tetrahydroquinoline carboxylates was established using X-ray structural analysis, providing insight into the spatial arrangement of the substituents .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reaction of tetrahydroquinoline carboxylic acids with hydrazine has been studied, leading to the formation of pyridocinnolinones . These reactions are often guided by quantum-chemical calculations to predict the reaction mechanisms and optimize yields. The reactivity of quinoline derivatives can be harnessed to synthesize compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,8-dimethylquinoline-3-carboxylic acid would be influenced by its molecular structure. The presence of methyl groups could increase hydrophobicity, while the carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding. These properties are crucial for the compound's solubility, stability, and interaction with biological molecules. The antibacterial activities of similar quinoline derivatives have been explored, with some compounds showing potent activity against a range of bacteria .
Aplicaciones Científicas De Investigación
Oxidation Studies :
- The oxidation of similar quinoline derivatives has been studied, with findings indicating the formation of various quinoline carboxylic acids and other compounds through selective oxidation processes (Kepez, 1989).
Phosphorescent Emissions in Chemistry :
- Quinoline carboxylic acid analogues have been used in synthesizing phosphine copper(I) complexes, showing extraordinary photophysical properties. This has implications for applications in luminescence and materials science (Małecki et al., 2015).
Biomedical Applications :
- Similar quinoline derivatives have been explored for potential use in chemotherapy, particularly as anticancer agents and active substances against HIV, highlighting their significance in medical research (Aydemir & Kaban, 2018).
Organic Synthesis and Catalysis :
- Studies have shown that quinoline derivatives can be used in auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds in carboxylic acid derivatives, an important process in organic synthesis (Shabashov & Daugulis, 2010).
Photochemistry :
- Hydroxyquinoline carboxylic acid derivatives have been synthesized as photolabile protecting groups, suggesting applications in biochemistry and photochemistry (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds :
- Research has been conducted on the synthesis of various substituted tetrahydroquinoline carboxylic acids, which are crucial in the development of new organic compounds (Rudenko et al., 2012).
Crystallography :
- The study of crystal forms of quinoline derivatives in different solvents, as seen in the case of a diquinoline derivative, can provide valuable insights into the properties of these compounds in material science (Alshahateet et al., 2015).
Neurochemistry and Drug Design :
- Some quinoline carboxylic acids have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor, indicating their potential use in neurochemistry and drug design (Carling et al., 1992).
Propiedades
IUPAC Name |
2,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-6-10(12(14)15)8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMZYLTYHXCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390267 | |
| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylquinoline-3-carboxylic acid | |
CAS RN |
387361-10-6 | |
| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)
![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)


![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)


![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)